An In-depth Technical Guide to 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6)
An In-depth Technical Guide to 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 1,3-Benzoxazol-2-ylacetonitrile (CAS: 15344-56-6), a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its physicochemical properties, synthesis, and safety profile. While the broader class of benzoxazoles exhibits significant biological activities, specific experimental data on the biological effects and detailed spectroscopic analysis of this particular compound are not extensively available in the public domain. This guide aims to serve as a foundational resource for researchers, highlighting both the known characteristics and the existing gaps in knowledge for future investigation.
Physicochemical Properties
1,3-Benzoxazol-2-ylacetonitrile is a solid, pale brown to light brown in color.[1] Its core structure consists of a benzene ring fused to an oxazole ring, with an acetonitrile group attached at the 2-position.
Table 1: Physicochemical Data for 1,3-Benzoxazol-2-ylacetonitrile
| Property | Value | Source |
| CAS Number | 15344-56-6 | [1] |
| Molecular Formula | C₉H₆N₂O | [1] |
| Molecular Weight | 158.16 g/mol | [1] |
| Melting Point | 56-57 °C | [1] |
| Boiling Point (Predicted) | 295.8 ± 23.0 °C | [1] |
| Density (Predicted) | 1.257 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |
| pKa (Predicted) | 0.79 ± 0.10 | [1] |
| Appearance | Pale Brown to Light Brown Solid | [1] |
Synthesis
A common method for the synthesis of 1,3-Benzoxazol-2-ylacetonitrile involves the condensation of o-aminophenol with malononitrile.
Experimental Protocol: Synthesis of 1,3-Benzoxazol-2-ylacetonitrile
This protocol is adapted from a patented synthesis method.[2]
Materials:
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o-Aminophenol
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Malononitrile
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Ethanol
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Glacial Acetic Acid
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Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)
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Silica gel for column chromatography
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle
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Magnetic stirrer
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Rotary evaporator
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Thin Layer Chromatography (TLC) apparatus
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Column chromatography setup
Procedure:
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In a round-bottom flask, dissolve o-aminophenol in ethanol.
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Add glacial acetic acid to the solution.
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Heat the mixture to reflux with stirring.
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Once refluxing, add malononitrile to the reaction mixture. The mass ratio of o-aminophenol to malononitrile can be in the range of 3:4 to 3:10.[2]
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Continue the reaction under reflux for 8 to 15 hours.[2]
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Monitor the progress of the reaction by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product by column chromatography on silica gel to obtain pure 1,3-Benzoxazol-2-ylacetonitrile.[2]
Logical Workflow for Synthesis:
Caption: Synthetic workflow for 1,3-Benzoxazol-2-ylacetonitrile.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the four protons on the benzene ring. The methylene (-CH₂-) protons adjacent to the benzoxazole ring and the nitrile group would likely appear as a singlet further upfield.
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¹³C NMR: The spectrum should display nine distinct carbon signals. The carbon of the nitrile group (-C≡N) is expected in the 115-120 ppm region. The aromatic carbons will appear between approximately 110 and 150 ppm. The methylene carbon will be found in the aliphatic region, and the C-2 carbon of the benzoxazole ring will be significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum of 1,3-Benzoxazol-2-ylacetonitrile is expected to exhibit characteristic absorption bands for its functional groups.
Table 2: Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | ~2260 - 2220 |
| C=N (Oxazole ring) | ~1650 - 1590 |
| C=C (Aromatic ring) | ~1600 and ~1475 |
| C-O-C (Oxazole ring) | ~1250 |
| Aromatic C-H | Above 3000 |
| Aliphatic C-H | Below 3000 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 158. Fragmentation patterns would likely involve the loss of the acetonitrile group and cleavage of the oxazole ring.
Safety and Toxicology
1,3-Benzoxazol-2-ylacetonitrile is classified as harmful if swallowed, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]
Table 3: GHS Hazard Information
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
Precautionary Statements: Standard laboratory safety precautions should be taken when handling this compound. This includes wearing protective gloves, clothing, and eye protection. Work should be conducted in a well-ventilated area, and dust formation should be avoided.
Biological Activity and Applications
The benzoxazole scaffold is a prominent feature in many biologically active compounds, with derivatives exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]
However, specific studies on the biological activity, mechanism of action, or potential signaling pathways of 1,3-Benzoxazol-2-ylacetonitrile (CAS 15344-56-6) are not available in the reviewed scientific literature. Therefore, a signaling pathway diagram cannot be generated at this time due to the lack of experimental data for this specific molecule.
General Biological Potential of Benzoxazole Derivatives:
